molecular formula C14H12N2O B13854879 5-Benzyl-1H-indazol-3-ol

5-Benzyl-1H-indazol-3-ol

Cat. No.: B13854879
M. Wt: 224.26 g/mol
InChI Key: RBUHIINYAZLPGV-UHFFFAOYSA-N
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Description

5-Benzyl-1H-indazol-3-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 3 of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1H-indazol-3-ol can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic schemes to ensure high yields and minimal byproducts. These methods may include the use of transition metal catalysts, such as copper or silver, and specific reaction conditions to achieve efficient synthesis. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1H-indazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to the formation of various substituted indazole derivatives with enhanced biological properties.

Scientific Research Applications

5-Benzyl-1H-indazol-3-ol has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:

Mechanism of Action

The mechanism of action of 5-Benzyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1H-indazol-3-amine
  • 5-Methoxy-1-[(quinoline-2-yl methoxy)benzyl]-1H-indazol-3-ol
  • 2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole

Uniqueness

5-Benzyl-1H-indazol-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-benzyl-1,2-dihydroindazol-3-one

InChI

InChI=1S/C14H12N2O/c17-14-12-9-11(6-7-13(12)15-16-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16,17)

InChI Key

RBUHIINYAZLPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NNC3=O

Origin of Product

United States

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